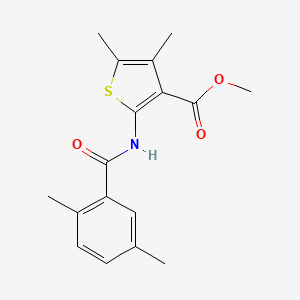

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also includes amide and ester functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the amide linkage due to the resonance between the nitrogen’s lone pair and the carbonyl group. The thiophene ring might contribute to the overall stability of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, and other reactions typical for esters. The amide group could participate in various reactions, including hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .科学的研究の応用

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives demonstrate significant antibacterial and antifungal properties. For instance, certain thiophene compounds, upon structural analysis, have shown no significant intermolecular interactions but possess an intramolecular N-H.N hydrogen bond that locks their molecular conformation, potentially contributing to their bioactivity (Vasu et al., 2003).

Synthetic Applications

Tetrasubstituted thiophenes have been synthesized efficiently through a one-pot multicomponent protocol, showcasing the versatility of thiophene derivatives in organic synthesis. The structural confirmation of these compounds broadens the scope of thiophene application in medicinal chemistry and material science (S. N. Sahu et al., 2015).

Electrochemical Properties

Methyl 3-halo-1-benzothiophene-2-carboxylates have been explored for their electrochemical reduction properties, offering insights into their potential use in electrochemical sensors or organic electronic devices. The study delves into their behavior at different electrodes, highlighting the electrochemical versatility of thiophene derivatives (Michal Rejňák et al., 2004).

Catalysis and Reaction Pathways

Palladium iodide-catalyzed multicomponent carbonylative approaches have been applied to thiophene derivatives, leading to functionalized isoindolinone and isobenzofuranimine derivatives. Such studies underscore the utility of thiophene derivatives in catalysis and organic synthesis, presenting new pathways for constructing complex molecules (R. Mancuso et al., 2014).

Sensing Activities and Magnetic Properties

Thiophene derivatives have been functionalized to create microporous lanthanide-based metal-organic frameworks, which exhibit gas adsorption, sensing activities, and significant magnetic properties. This application demonstrates the potential of thiophene derivatives in materials science, particularly in the development of sensors and magnetic materials (Suna Wang et al., 2016).

Safety and Hazards

特性

IUPAC Name |

methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-9-6-7-10(2)13(8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHHZCQKSQXII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)

![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)